4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
Properties
Molecular Formula |
C15H19Cl2NO4S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C15H19Cl2NO4S/c1-2-3-5-22-14-12(16)7-10(8-13(14)17)15(19)18-11-4-6-23(20,21)9-11/h7-8,11H,2-6,9H2,1H3,(H,18,19) |
InChI Key |
LVHMLOYCDVMCGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategy
The target molecule can be dissected into two primary components:
- 3,5-Dichloro-4-butoxybenzoic acid : The aromatic backbone with electron-withdrawing substituents.
- 1,1-Dioxidotetrahydrothiophen-3-amine : The sulfone-containing heterocyclic amine.
Synthesis of 3,5-Dichloro-4-Butoxybenzoic Acid
Butoxylation of 4-Hydroxybenzoic Acid
The synthesis begins with the introduction of the butoxy group onto 4-hydroxybenzoic acid. This is achieved through a nucleophilic aromatic substitution (NAS) reaction:
$$
\text{4-Hydroxybenzoic acid} + \text{Butyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Butoxybenzoic acid}
$$
Subsequent chlorination using chlorine gas or sulfuryl chloride ($$\text{SO}2\text{Cl}2$$) in the presence of a Lewis catalyst (e.g., $$\text{FeCl}_3$$) introduces chlorine atoms at the 3- and 5-positions:
$$
\text{4-Butoxybenzoic acid} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{3,5-Dichloro-4-butoxybenzoic acid}
$$
Key Parameters :
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine
Oxidation of Tetrahydrothiophen-3-Amine
The sulfone moiety is introduced via oxidation of tetrahydrothiophen-3-amine. Two methods are prevalent:
Meta-Chloroperbenzoic Acid (MCPBA) in Dichloromethane
A solution of tetrahydrothiophen-3-amine in dichloromethane is treated with MCPBA at 0°C, followed by gradual warming to room temperature. The reaction proceeds via an electrophilic oxidation mechanism:
$$
\text{Tetrahydrothiophen-3-amine} \xrightarrow{\text{MCPBA}, \text{DCM}} \text{1,1-Dioxidotetrahydrothiophen-3-amine}
$$
Conditions :
Oxone in Tetrahydrofuran/Water
Alternatively, Oxone (potassium peroxymonosulfate) in a biphasic system of tetrahydrofuran and water oxidizes the sulfur atom:
$$
\text{Tetrahydrothiophen-3-amine} \xrightarrow{\text{Oxone}, \text{THF/H}_2\text{O}} \text{1,1-Dioxidotetrahydrothiophen-3-amine}
$$
Conditions :
Comparative Data :
| Oxidizing Agent | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| MCPBA | DCM | 85 | 98.5 |
| Oxone | THF/H$$_2$$O | 78 | 97.2 |
Amide Coupling: Final Step
Activation of 3,5-Dichloro-4-Butoxybenzoic Acid
The carboxylic acid is activated using thionyl chloride ($$\text{SOCl}_2$$) to form the corresponding acid chloride:
$$
\text{3,5-Dichloro-4-butoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,5-Dichloro-4-butoxybenzoyl chloride}
$$
Reaction with 1,1-Dioxidotetrahydrothiophen-3-Amine
The acid chloride is reacted with the sulfone-containing amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution:
$$
\text{3,5-Dichloro-4-butoxybenzoyl chloride} + \text{1,1-Dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}
$$
Optimization Insights :
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of specific kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, heterocyclic systems, and sulfonamide/sulfone groups. Below is a systematic comparison:
Structural Analogues from Benzamide Heterocycles
Saeed and Wong (2012) synthesized (Z)-3,5-dichloro-N-(3-(4-substitutedphenyl)-4-phenylthiazole-2(3H)-ylide)benzamide derivatives via aroyl thiourea S-cyclization . Key comparisons include:
| Compound | Substituents | Synthetic Yield | Solubility | Reported Activity |
|---|---|---|---|---|
| Parent benzamide (no butoxy/sulfone) | 4-H, 3,5-Cl, thiazole-ylide | 72% | Low in H₂O | Moderate antibacterial activity |
| 4-Nitrobenzamide analog | 4-NO₂, 3,5-Cl, thiazole-ylide | 68% | Moderate | Enhanced enzyme inhibition |
| 4-Methoxybenzamide analog | 4-OCH₃, 3,5-Cl, thiazole-ylide | 75% | High | Reduced activity vs. parent |
| Target Compound | 4-Butoxy, 3,5-Cl, tetrahydrothiophene sulfone | Not reported | Moderate (predicted) | Hypothesized broader pharmacological spectrum |
Key Differences:
- Butoxy vs. However, this may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.
- Sulfone vs. Thiazole Moieties: The tetrahydrothiophene sulfone group replaces the thiazole-ylide system in Saeed and Wong’s analogs. Sulfones are known for their metabolic stability and hydrogen-bonding capacity, which could improve target engagement compared to thiazole-based systems .
Functional Analogues with Sulfone/Sulfonamide Groups
Compounds bearing sulfonamide or sulfone groups are prevalent in drug discovery due to their versatility in targeting enzymes (e.g., carbonic anhydrases, kinases):
| Compound | Core Structure | Key Functional Groups | Activity |
|---|---|---|---|
| Celecoxib | Diarylpyrazole | Sulfonamide | COX-2 inhibition |
| Dorzolamide | Thienothiopyran | Sulfonamide | Carbonic anhydrase inhibition |
| Target Compound | Benzamide | Tetrahydrothiophene sulfone | Undisclosed (structural basis suggests kinase or protease inhibition) |
Notable Contrasts:
- Electron-Withdrawing Effects: The 3,5-dichloro configuration in the target compound creates a stronger electron-deficient aromatic ring compared to celecoxib’s trifluoromethyl group, possibly altering binding kinetics.
- Sulfone Positioning: Unlike dorzolamide’s fused sulfonamide-thienothiopyran system, the target compound’s sulfone is part of a flexible tetrahydrothiophene ring, which may confer conformational adaptability during target interaction.
Research Findings and Implications
- Structure-Activity Relationships (SAR):
Biological Activity
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a butoxy group and dichloro substitutions on a benzene ring, linked to a tetrahydrothiophene moiety. Understanding the chemical properties is essential for elucidating its biological activity.
Biological Activity Overview
The biological activity of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has been explored in various studies. Key findings include:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammatory cytokines such as IL-1β and TNF-α, indicating potential anti-inflammatory effects .
- GIRK Channel Activation : Research on related compounds suggests that they may act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in regulating neuronal excitability and neurotransmitter release .
The mechanisms through which 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects are still under investigation. However, insights can be drawn from related studies:
- Cytokine Modulation : Compounds with similar structures have been shown to modulate the expression of inflammatory cytokines through inhibition pathways involving NF-kB and MAPK signaling .
- Ion Channel Interaction : The activation of GIRK channels may lead to hyperpolarization of neuronal membranes, thereby influencing pain perception and mood regulation .
Case Studies
Several studies have documented the effects of compounds structurally related to 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in IL-6 levels in vitro using related compounds. |
| Study B | Identified potent GIRK channel activation leading to reduced neuronal excitability. |
| Study C | Evaluated in vivo anti-inflammatory effects in rat models, showing decreased swelling and pain response. |
Research Findings
Recent research has focused on the synthesis and biological evaluation of similar compounds. For instance:
- A study exploring N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers highlighted their potential as GIRK channel activators with nanomolar potency .
- Another investigation into benzoxazole derivatives indicated effective suppression of inflammatory responses in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
